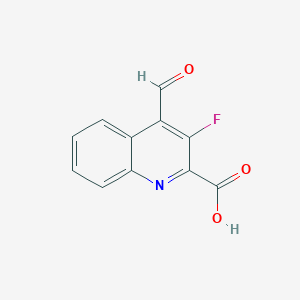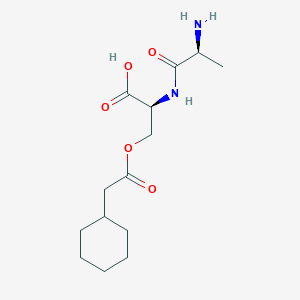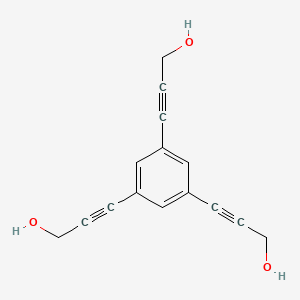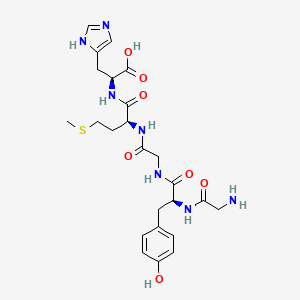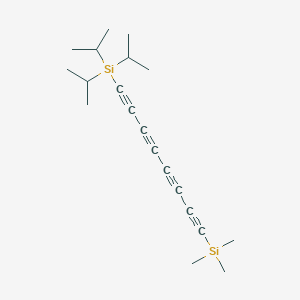
1-(Triisopropylsilyl)-8-(trimethylsilyl)octa-1,3,5,7-tetrayne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Triisopropylsilyl)-8-(trimethylsilyl)octa-1,3,5,7-tetrayne is a compound that belongs to the class of organosilicon compounds. It is characterized by the presence of multiple silyl groups and a tetrayne backbone, which makes it an interesting subject for research in various fields of chemistry and materials science.
Méthodes De Préparation
The synthesis of 1-(Triisopropylsilyl)-8-(trimethylsilyl)octa-1,3,5,7-tetrayne typically involves the use of silyl-protected alkynes. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the tetrayne structure. Industrial production methods may involve scaling up these reactions while ensuring the stability and purity of the final product.
Analyse Des Réactions Chimiques
1-(Triisopropylsilyl)-8-(trimethylsilyl)octa-1,3,5,7-tetrayne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Triisopropylsilyl)-8-(trimethylsilyl)octa-1,3,5,7-tetrayne has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology and Medicine:
Industry: It is used in the production of specialized coatings and adhesives.
Mécanisme D'action
The mechanism by which 1-(Triisopropylsilyl)-8-(trimethylsilyl)octa-1,3,5,7-tetrayne exerts its effects involves interactions with various molecular targets. The silyl groups can interact with other molecules, facilitating the formation of new chemical bonds. The tetrayne backbone provides a rigid structure that can influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
1-(Triisopropylsilyl)-8-(trimethylsilyl)octa-1,3,5,7-tetrayne can be compared with other similar compounds, such as:
1-(Trimethylsilyl)-8-(triisopropylsilyl)octa-1,3,5,7-tetrayne: Similar structure but with different silyl group arrangements.
1-(Triisopropylsilyl)-8-(triethylsilyl)octa-1,3,5,7-tetrayne: Different silyl groups leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of silyl groups and the tetrayne backbone, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
920282-98-0 |
|---|---|
Formule moléculaire |
C20H30Si2 |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
trimethyl-[8-tri(propan-2-yl)silylocta-1,3,5,7-tetraynyl]silane |
InChI |
InChI=1S/C20H30Si2/c1-18(2)22(19(3)4,20(5)6)17-15-13-11-10-12-14-16-21(7,8)9/h18-20H,1-9H3 |
Clé InChI |
TUYOOCDZEXWWDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CC#CC#CC#C[Si](C)(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


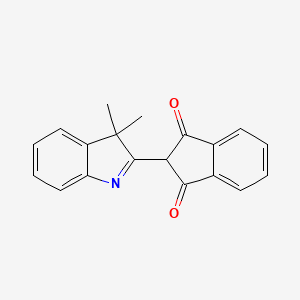
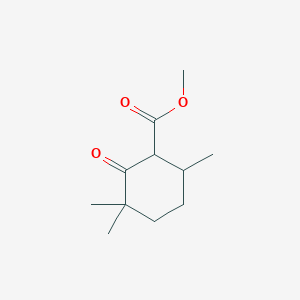
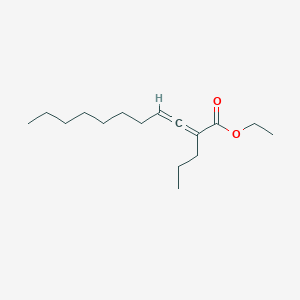
![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)
![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)
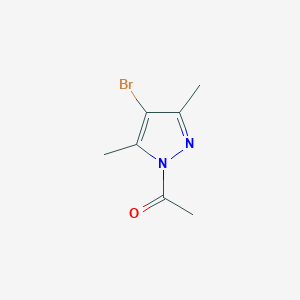
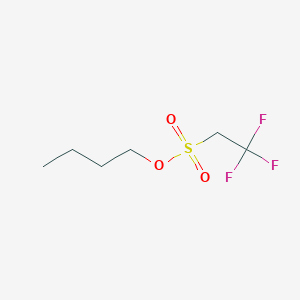
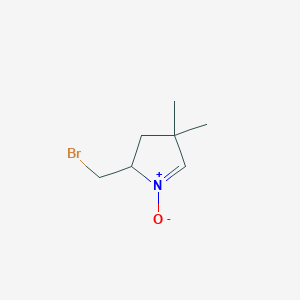
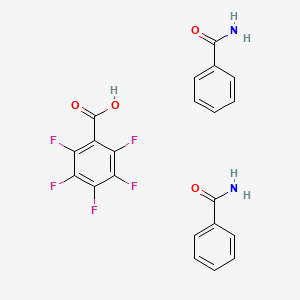
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
